molecular formula C16H23NO B15183386 Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(+-)- CAS No. 112611-57-1

Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(+-)-

Cat. No.: B15183386
CAS No.: 112611-57-1
M. Wt: 245.36 g/mol
InChI Key: ZCHXQEYBMVFQQT-HZPDHXFCSA-N
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Description

Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- is a chemical compound known for its unique structure and properties. This compound features a cyclopentanol ring substituted with a 4-phenyl-1-piperidinyl group. The trans-(±)- notation indicates that the compound exists as a racemic mixture of two enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- typically involves the reaction of cyclopentanol with 4-phenyl-1-piperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentanol derivatives and piperidine-substituted molecules. Examples are:

  • Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, (1R,2R)-rel-
  • (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclopentan-1-ol

Uniqueness

Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- is unique due to its specific structural configuration and the presence of both cyclopentanol and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

112611-57-1

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C16H23NO/c18-16-8-4-7-15(16)17-11-9-14(10-12-17)13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t15-,16-/m1/s1

InChI Key

ZCHXQEYBMVFQQT-HZPDHXFCSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3

Canonical SMILES

C1CC(C(C1)O)N2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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